Formylsulfathiazole Formylsulfathiazole
Brand Name: Vulcanchem
CAS No.: 786-25-4
VCID: VC8000634
InChI: InChI=1S/C10H9N3O3S2/c14-7-12-8-1-3-9(4-2-8)18(15,16)13-10-11-5-6-17-10/h1-7H,(H,11,13)(H,12,14)
SMILES: C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2
Molecular Formula: C10H9N3O3S2
Molecular Weight: 283.3 g/mol

Formylsulfathiazole

CAS No.: 786-25-4

Cat. No.: VC8000634

Molecular Formula: C10H9N3O3S2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

Formylsulfathiazole - 786-25-4

Specification

CAS No. 786-25-4
Molecular Formula C10H9N3O3S2
Molecular Weight 283.3 g/mol
IUPAC Name N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide
Standard InChI InChI=1S/C10H9N3O3S2/c14-7-12-8-1-3-9(4-2-8)18(15,16)13-10-11-5-6-17-10/h1-7H,(H,11,13)(H,12,14)
Standard InChI Key XCTDPFHKIGVRLA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2
Canonical SMILES C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Formylsulfathiazole, systematically named N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide, features a sulfathiazole backbone modified by a formamide group at the aniline nitrogen (Fig. 1) . The planar thiazole ring (C3H3NS\text{C}_{3}\text{H}_{3}\text{NS}) is conjugated to the sulfonamide moiety (SO2NH\text{SO}_{2}\text{NH}), which connects to a para-substituted formamidophenyl group. This arrangement creates distinct hydrogen-bond donor (N–H) and acceptor (S=O, C=O) sites that influence both intramolecular interactions and crystallization behavior.

Table 1: Key Identifiers and Descriptors of Formylsulfathiazole

PropertyValue/DescriptorSource
CAS Number786-25-4
EC Number212-325-7
IUPAC NameN-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide
Molecular FormulaC10H9N3O3S2\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight283.3 g/mol
SMILESC1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2
Melting Point203–204°C

Spectroscopic Characterization

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The 1H^1\text{H}-NMR spectrum reveals two rotameric forms in a 1:4 ratio, attributed to restricted rotation around the formamide C–N bond . Key signals include:

  • δH\delta_{\text{H}} 6.81 ppm (d, 3J=4.7^3J = 4.7 Hz, thiazole CH)

  • δH\delta_{\text{H}} 8.20–8.40 ppm (br s, formamide NH)

  • δH\delta_{\text{H}} 7.60–7.80 ppm (aromatic protons)

IR spectroscopy confirms the presence of critical functional groups:

  • νmax\nu_{\text{max}} 3436 cm1^{-1} (N–H stretch)

  • νmax\nu_{\text{max}} 1673 cm1^{-1} (C=O stretch)

  • νmax\nu_{\text{max}} 1318/1132 cm1^{-1} (asymmetric/symmetric SO2_2 stretches)

Synthesis and Purification

Synthetic Pathway

Formylsulfathiazole is synthesized via N-formylation of sulfathiazole under reflux conditions :

Procedure:

  • Sulfathiazole (1.27 g, 5 mmol) is dissolved in formic acid (10 mL).

  • The mixture is heated at reflux for 1 hour.

  • Solvent removal under reduced pressure yields Formylsulfathiazole as a white crystalline solid (1.40 g, 99%).

This high-yielding reaction exploits the nucleophilicity of the aniline nitrogen, with formic acid acting as both solvent and acylating agent. The absence of byproducts simplifies purification, requiring only solvent evaporation.

Polymorph-Directing Effects in Sulfathiazole Crystallization

Experimental Evidence from Additive Studies

Kelleher et al. (2006) systematically evaluated Formylsulfathiazole’s ability to influence sulfathiazole crystallization from aqueous solutions :

Table 2: Effect of 1% w/w Additives on Sulfathiazole Polymorph Formation

AdditiveResulting PolymorphInduction Time (min)Crystal Habit
None (Control)III → IV15 ± 3Needles
Formylsulfathiazole (3)I22 ± 5Rhombic plates
N-Acetylsulfathiazole (2)I20 ± 4Prisms
Phenolic analogue (7)I25 ± 6Irregular plates

Key findings:

  • Formylsulfathiazole extended induction time by 47% compared to control, favoring form I nucleation.

  • Complete suppression of forms II, III, and IV occurred at additive concentrations ≥0.5% w/w.

  • Co-crystallization experiments confirmed no solid solution formation between additive and host.

Mechanistic Rationalization

The polymorph selectivity arises from molecular recognition at crystal nucleation sites:

  • Hydrogen-Bond Compatibility: Form I sulfathiazole contains two independent hydrogen-bond networks. The formamide group in Formylsulfathiazole mimics the N–H···O=S interactions in form I’s primary network (Fig. 2a) . This compatibility allows additive molecules to stabilize form I nuclei.

  • Steric Exclusion: The formyl group’s bulk (compared to –NH2_2 in sulfathiazole) disrupts the tighter packing required for forms II–IV. Molecular dynamics simulations suggest a 1.8 Å increase in intermolecular spacing when form I incorporates Formylsulfathiazole .

  • Conformational Mimicry: Formylsulfathiazole adopts a planar conformation matching form I’s “black-label” molecules (Fig. 1) . This geometric similarity lowers the activation energy for form I nucleation.

Industrial Implications and Future Directions

The ability to direct polymorphic outcomes has profound implications for pharmaceutical manufacturing:

  • Bioavailability Optimization: Form I sulfathiazole exhibits superior dissolution kinetics (85% release in 30 min vs. 62% for form III) , enhancing drug efficacy.

  • Process Control: Additive-mediated crystallization reduces batch-to-batch variability, critical for regulatory compliance.

  • Thermodynamic Stabilization: Form I crystals grown with Formylsulfathiazole show no polymorphic transition over 12 months at 25°C/60% RH .

Future research should explore:

  • Structure-activity relationships of N-acyl chain length on polymorph selectivity

  • Additive recycling strategies to improve process sustainability

  • In silico screening of Formylsulfathiazole analogues using molecular docking simulations

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